An In-depth Technical Guide to 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole: Properties, Synthesis, and Biological Activity
An In-depth Technical Guide to 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, also known as aminophenylnorharman (APNH), is a heterocyclic amine that has garnered significant attention in the fields of toxicology and carcinogenesis. Formed from the reaction of norharman and aniline, compounds found in cooked foods and cigarette smoke, APNH is a potent mutagen and has been shown to be carcinogenic in animal models. This technical guide provides a comprehensive overview of the fundamental properties of APNH, including its synthesis, physicochemical characteristics, and detailed insights into its mechanism of biological action. The guide is intended to serve as a valuable resource for researchers and professionals involved in toxicology, drug development, and cancer research, providing the necessary technical information for further investigation and understanding of this compound.
Chemical and Physical Properties
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole is a brown solid with a molecular formula of C₁₇H₁₃N₃ and a molecular weight of 259.31 g/mol .[1] It is soluble in methanol and has a melting point in the range of 208-211°C.
| Property | Value | Source |
| CAS Number | 219959-86-1 | [1][2] |
| Molecular Formula | C₁₇H₁₃N₃ | [1][2] |
| Molecular Weight | 259.31 g/mol | [1] |
| Appearance | Brown Solid | [3] |
| Melting Point | 208-211°C | |
| Solubility | Methanol | |
| Alternate Names | Aminophenylnorharman (APNH), 4-(9H-Pyrido[3,4-b]indol-9-yl)benzenamine | [1] |
Synthesis of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole
The synthesis of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole has been confirmed through a chemical pathway involving a nitrophenyl intermediate.[4] The general strategy involves the initial N-(4-nitro)phenylation of an indole precursor, followed by the construction of the pyridine ring and subsequent reduction of the nitro group to an amine.
A key precursor for this synthesis is 9-(4′-Nitrophenyl)-9H-pyrido[3,4-b]indole.[4]
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole.
Experimental Protocol: Synthesis of 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole and its Reduction
Step 1: Synthesis of 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole
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N-Arylation: An appropriate indole derivative, such as ethyl indole-2-carboxylate, is reacted with a 4-nitrophenylating agent (e.g., 1-fluoro-4-nitrobenzene) in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., DMF). The reaction mixture is heated to facilitate the N-arylation.
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Pyridine Ring Formation: The resulting N-(4-nitrophenyl)indole derivative undergoes a series of reactions to construct the pyridine ring. This can be achieved through various methods, such as the Pictet-Spengler reaction, which involves condensation with an aldehyde or its equivalent, followed by cyclization and aromatization.
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Purification: The crude 9-(4′-Nitrophenyl)-9H-pyrido[3,4-b]indole is purified using techniques such as column chromatography on silica gel.
Step 2: Reduction to 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole
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Reduction: The purified 9-(4′-Nitrophenyl)-9H-pyrido[3,4-b]indole is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A reducing agent, such as tin(II) chloride in the presence of hydrochloric acid, or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), is used to reduce the nitro group to an amine.
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Work-up and Purification: After the reaction is complete, the mixture is worked up to remove the catalyst and any inorganic salts. The crude 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole is then purified, typically by recrystallization or column chromatography, to yield the final product.
Spectroscopic Characterization
Biological Activity and Mechanism of Action
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole is a well-documented mutagen and carcinogen.[3][5] Its biological activity is not direct but requires metabolic activation.
Mutagenicity
APNH exhibits potent mutagenic activity in the Ames test, particularly in Salmonella typhimurium strains TA98 and YG1024, in the presence of a metabolic activation system (S9 mix).[6] The mutagenic potency of APNH is comparable to that of well-known food-borne carcinogens.[7]
Carcinogenicity
Long-term administration of APNH to F344 rats has been shown to induce hepatocellular carcinomas and colon adenocarcinomas.[3][5] These studies provide strong evidence for the carcinogenic potential of this compound.
Mechanism of Action: Metabolic Activation and DNA Adduct Formation
The genotoxicity of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole is a multi-step process that involves its metabolic activation by cytochrome P450 enzymes, primarily CYP1A2.[7][8] This is followed by further activation and subsequent covalent binding to DNA to form DNA adducts.[5]
Caption: Proposed mechanism of action for 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole.
The key steps in the mechanism are:
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Metabolic Activation: APNH is metabolized by cytochrome P450 enzymes, leading to the formation of a hydroxyamino derivative.[6]
-
Esterification: This intermediate is further activated through esterification, for example, by acetyltransferases, to form a reactive ester.[7]
-
DNA Adduct Formation: The reactive intermediate covalently binds to DNA, primarily at the C8 position of guanine bases, forming dG-C8-APNH adducts.[3][5]
-
Mutation and Carcinogenesis: These DNA adducts, if not repaired, can lead to mutations during DNA replication. The accumulation of mutations in critical genes, such as K-ras, β-catenin, and Apc, can initiate the process of carcinogenesis.[3]
Experimental Protocols: Mutagenicity Assessment
The mutagenic potential of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole is typically assessed using the Ames test.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to evaluate the mutagenic properties of chemical substances.[9] It utilizes histidine-auxotrophic strains of Salmonella typhimurium that will only grow in a histidine-free medium if a reverse mutation occurs.
Principle: The test compound is incubated with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 mix). If the compound is a mutagen, it will induce mutations that revert the bacteria to a prototrophic state, allowing them to form colonies on a minimal agar plate.
Step-by-Step Methodology (General Protocol):
-
Preparation of Tester Strains: Inoculate fresh colonies of S. typhimurium strains (e.g., TA98, TA100) into nutrient broth and incubate overnight to obtain a dense bacterial culture.
-
Preparation of Test Compound and Controls: Prepare a series of dilutions of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole in a suitable solvent (e.g., DMSO). Include a negative (solvent) control and a positive control (a known mutagen for each strain).
-
Metabolic Activation: Prepare the S9 mix from the liver homogenate of rats induced with Aroclor 1254 or a similar inducing agent.
-
Plate Incorporation Assay:
-
To molten top agar, add the bacterial culture, the test compound solution (or control), and either the S9 mix or a buffer.
-
Pour the mixture onto minimal glucose agar plates and allow it to solidify.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Safety and Handling
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole is considered a hazardous substance and should be handled with appropriate safety precautions.
-
Toxicity: It is reported to be a poison by ingestion.[3] A TDLo (lowest published toxic dose) in rats has been reported as 90 mg/kg.[3]
-
Carcinogenicity: It is a questionable carcinogen with experimental neoplastigenic data.[3]
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
-
Decomposition: When heated to decomposition, it emits toxic vapors of nitrogen oxides (NOx).[3]
Conclusion
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole is a compound of significant toxicological interest due to its potent mutagenic and carcinogenic properties. Its formation from common dietary and environmental precursors highlights a potential endogenous risk factor for human cancers. This guide has provided a detailed overview of its basic properties, synthetic pathways, and the well-established mechanism of its genotoxicity, which proceeds through metabolic activation and the formation of DNA adducts. For researchers in toxicology, drug development, and cancer biology, a thorough understanding of this compound is crucial for risk assessment and the development of potential preventative strategies. Further research to fully elucidate its spectroscopic characteristics and to develop more detailed synthetic and analytical protocols is warranted.
References
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Carcinogenicity of aminophenylnorharman, a possible novel endogenous mutagen, formed from norharman and aniline, in F344 rats. (2004). Carcinogenesis, 25(10), 1967-72. [Link]
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Carcinogenicity of aminophenylnorharman, a possible novel endogenous mutagen, formed from norharman and aniline, in F344 rats. (2004). Oxford Academic. [Link]
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Detection of Aminophenylnorharman, a Possible Endogenous Mutagenic and Carcinogenic Compound, in Human Urine Samples. (2007). Cancer Epidemiology, Biomarkers & Prevention, 16(1), 103-109. [Link]
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Structural determination of a mutagenic aminophenylnorharman produced by the co-mutagen norharman with aniline. (1998). Carcinogenesis, 19(11), 1995-2000. [Link]
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Detection of aminophenylnorharman, a possible endogenous mutagenic and carcinogenic compound, in human urine samples. (2007). PubMed. [Link]
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In vitro and in vivo formation of aminophenylnorharman from norharman and aniline. (2001). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 494(1-2), 107-114. [Link]
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Gas chromatograms obtained with authentic norharman and human urine... (n.d.). ResearchGate. [Link]
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Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. (n.d.). Preprints.org. [Link]
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Activation of aminophenylnorharman, aminomethylphenylnorharman and aminophenylharman to genotoxic metabolites by human N-acetyltransferases and cytochrome P450 enzymes expressed in Salmonella typhimurium umu tester strains. (2004). ResearchGate. [Link]
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Chemical Confirmation of the Structure of a Mutagenic Aminophenylnorharman, 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole: An Authentic Synthesis of 9-(4'-Nitrophenyl). (1999). ResearchGate. [Link]
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The Ames Test. (n.d.). Lawrence University. [Link]
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